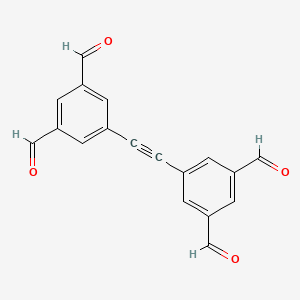

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde

Übersicht

Beschreibung

5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is a diphenylacetylene ligand featuring four aldehyde groups . It consists of a central ethyne-1,2-diyl (also known as acetylene) core to which two isophthalaldehyde groups are attached .

Molecular Structure Analysis

The molecule has a central ethyne-1,2-diyl (also known as acetylene) core to which two isophthalaldehyde groups are attached . The chemical formula is C18H10O4 .Chemical Reactions Analysis

5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is utilized in the synthesis of Covalent Organic Frameworks (COFs) and porous organic cages for porous materials applications . For example, when it reacts with cyclohexane-1,2-diamine, [3+6] trigonal prism cages are formed. These resulting cages can undergo reversible transformation into [6+12] truncated tetrahedron cages, thereby leading to variations in pore sizes .Wissenschaftliche Forschungsanwendungen

Covalent Organic Frameworks (COFs) Synthesis

- When this compound reacts with cyclohexane-1,2-diamine, it forms [3+6] trigonal prism cages within COFs. These cages can undergo reversible transformations into [6+12] truncated tetrahedron cages, leading to variations in pore sizes .

Porous Organic Cages

- By combining this compound with tri-topic amines and di-topic aldehydes, researchers synthesize dumbbell-shaped macro-cages. These organic cage dumbbells feature a triphenylacetylene core, allowing unrestricted rotation at each end. This property makes them promising candidates for molecular motor research .

Post-Synthetic Modification

- By introducing functional groups or altering the ligand structure, researchers fine-tune COF properties for specific applications .

Sensor Platforms

Wirkmechanismus

Target of Action

The primary target of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is the synthesis of Covalent Organic Frameworks (COFs) . It acts as a diphenylacetylene ligand featuring four aldehyde groups . COFs are a class of porous materials with potential applications in gas storage, catalysis, and sensing .

Mode of Action

5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde interacts with its targets through covalent bonding . For example, it reacts with cyclohexane-1,2-diamine to form [3+6] trigonal prism cages . These cages can undergo reversible transformation into [6+12] truncated tetrahedron cages .

Biochemical Pathways

The compound is involved in the synthesis of porous organic cages . These cages, formed through the reaction of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde with other compounds, can lead to variations in pore sizes

Result of Action

The result of the action of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is the formation of porous materials with potential applications in various fields . For instance, it is employed in the synthesis of dumbbell-shaped macro-cages, which showcase a triphenylacetylene core at the center . This enables unrestricted rotation of each end of the dumbbells, making it promising for application in molecular motor research .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[2-(3,5-diformylphenyl)ethynyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-9-15-3-13(4-16(7-15)10-20)1-2-14-5-17(11-21)8-18(6-14)12-22/h3-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMPAXGOJPFTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)C#CC2=CC(=CC(=C2)C=O)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde | |

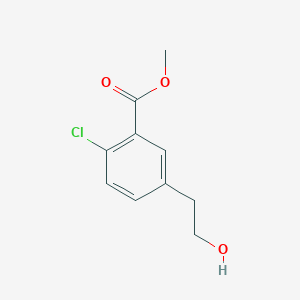

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

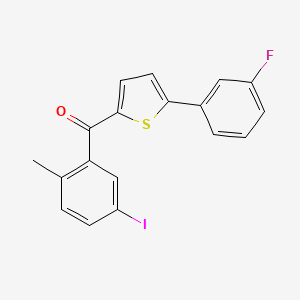

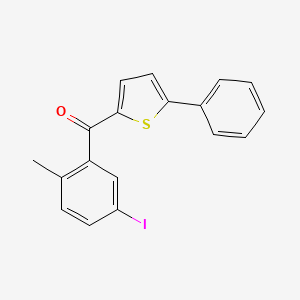

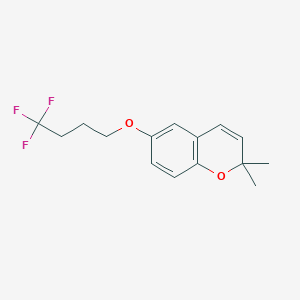

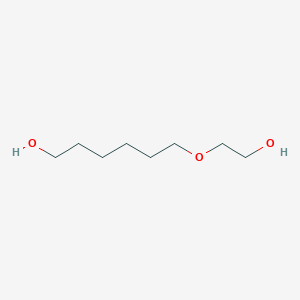

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B3179679.png)

![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)